![molecular formula C11H17NO4 B1379420 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid CAS No. 1593231-60-7](/img/structure/B1379420.png)
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid
Overview
Description
“2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid” is a chemical compound with the molecular formula C11H19NO4 . It has a molecular weight of 229.27 g/mol . The IUPAC name for this compound is 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO4/c1-7(9(13)14)8-5-12(6-8)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 1.2, indicating its relative hydrophobicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The topological polar surface area is 66.8 Ų . The compound has a complexity of 289 .Scientific Research Applications
Pharmaceutical Research Chiral Separation
The compound’s structure suggests potential use in chiral separation processes, which are crucial in pharmaceutical research for separating enantiomers—a key step in drug synthesis. For example, similar compounds have been used in the separation process of intermediates for anti-HCV drugs .
Structural Analysis X-ray Crystallography
Derivatives of similar structures have been characterized using X-ray diffraction studies . This implies that “2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid” could be used in structural analysis to understand molecular geometry and interactions.
Synthetic Chemistry Intermediate Synthesis
Given its reactive functional groups, this compound may serve as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or organic materials .
Analytical Chemistry Spectroscopic Studies
Compounds with tert-butoxy carbonyl groups are often subjects of spectroscopic studies, including FT-IR, NMR, and LCMS, to determine their structure and purity . This compound could be used for method development in analytical chemistry.
Safety And Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-7(9(13)14)8-5-12(6-8)10(15)16-11(2,3)4/h5-6H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYJHDDREVCUTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CN(C1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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